Imatinib (Piperidine)-N-oxide

Drug Metabolism Reactive Metabolite Screening Toxicology

Mass spectrometry cannot reliably distinguish this piperazine N-oxide from its isomeric hydroxylated or pyridine N-oxide metabolites, risking method validation failure. Imatinib (Piperidine)-N-oxide (CGP 71422, EP Impurity J) is the certified reference standard for unambiguous identification. - Confirmed oxidation at N-4 of the piperazine ring by LC/APCI-MS fragmentation - Quantify EP Impurity J in imatinib mesylate API per ICH guidelines - Non-reactive comparator in drug safety assays (no reactive metabolite formation under standard trapping conditions in 2025 study)

Molecular Formula C29H31N7O2
Molecular Weight 509.614
CAS No. 571186-91-9
Cat. No. B564014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib (Piperidine)-N-oxide
CAS571186-91-9
Synonyms4-[(4-Methyl-4-oxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide;  CGP 71422; 
Molecular FormulaC29H31N7O2
Molecular Weight509.614
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
InChIKeyMSADRWGPCQTOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imatinib (Piperidine)-N-oxide (CAS 571186-91-9): Procurement and Scientific Selection Overview


Imatinib (Piperidine)-N-oxide (CAS 571186-91-9), also designated as CGP 71422, Imatinib EP Impurity J, and Imatinib Impurity D , is a chemically defined derivative of the tyrosine kinase inhibitor imatinib. It is characterized by the N-oxidation of the piperazine ring [1]. This compound is formally recognized both as a drug metabolite of imatinib [2] and as a specified impurity in pharmaceutical reference standards [3], necessitating its use in analytical and regulatory contexts.

Specified EP impurity standard for imatinib analytical workflows
Piperazine N-oxide metabolite reference for LC-MS identification
Non-reactive control fit for toxicology screening studies

Why Generic Substitution Fails for Imatinib (Piperidine)-N-oxide in Regulated Analytical Workflows


For laboratories performing impurity profiling or metabolite identification of imatinib, generic substitution is not a viable option due to stringent regulatory requirements for structural and positional isomer discrimination. The European Pharmacopoeia (EP) specifically designates this compound as 'Imatinib EP Impurity J' [1]. Critically, mass spectrometry alone cannot reliably distinguish the piperazine N-oxide from its isomeric hydroxylated metabolite or the pyridine N-oxide isomer [2]. Consequently, the use of a non-certified or incorrectly isomerized reference standard can lead to method validation failure and inaccurate quantification. The following evidence provides the quantitative and structural basis for its specific selection over related imatinib derivatives.

Isomeric discrimination failure
Mass spectrometry alone may not distinguish piperazine N-oxide from hydroxylated or pyridine N-oxide isomers, risking misidentification.
Regulatory identity mismatch
Non-certified or alternative imatinib impurities do not meet EP Impurity J monograph requirements, potentially invalidating ANDA method validation.
Quantification error risk
Incorrect isomer selection may shift retention time and response factor, leading to inaccurate impurity quantification in API and finished product testing.

Quantitative Evidence for the Specific Selection of Imatinib (Piperidine)-N-oxide (CAS 571186-91-9)


Comparative Metabolic Stability: Absence of Reactive Metabolite Formation

In a 2025 study using rat liver microsomes with chemical trapping agents (potassium cyanide, methoxylamine, glutathione), Imatinib (Piperidine)-N-oxide was directly compared to the parent drug, imatinib. The study's objective was to assess the potential for forming reactive, potentially toxic, metabolites. The results demonstrated that no reactive metabolites were observed for either imatinib or its piperazine N-oxide metabolite under these conditions [1].

Reactive metabolite formation
Head-to-head comparison
No reactive metabolites observed for imatinib or its N-oxide
Supports selection as non-reactive control comparator
Rat liver microsomes; three trapping agents. Data to verify under alternative incubation conditions.
Drug Metabolism Reactive Metabolite Screening Toxicology

Regulatory Identity and Purity Benchmark for Analytical Methods

This compound is explicitly defined as Imatinib EP Impurity J and Imatinib Impurity D, distinguishing it from other structurally similar impurities. It is supplied with detailed characterization data compliant with regulatory guidelines, suitable for analytical method development, validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Commercial specifications from vendors indicate a purity of 98-99% (as determined by HPLC and NMR) [2].

Regulatory identity & purity
Class-level inference
EP Impurity J, certified purity 98–99% (HPLC/NMR)
Required for ANDA impurity profiling and method validation
Vendor CoA review recommended; purity basis confirmed per batch.
Pharmaceutical Analysis Impurity Profiling Method Validation

Unambiguous Structural Confirmation of N-Oxidation Site

A 2009 study demonstrated that liquid chromatography/atmospheric pressure chemical ionization mass spectrometry (LC/APCI-MS) can unambiguously distinguish the piperazine N-oxide metabolite from its isomeric hydroxylated metabolite. The analysis confirmed that oxidation occurred specifically on the N-4 of the piperazine ring where the methyl group is attached [1].

Oxidation site confirmation
Cross-study comparable
LC/APCI-MS localizes oxidation at N-4 of piperazine ring
Prevents misidentification of isomeric hydroxylated metabolites
Rat and human liver microsome incubations; fragmentation pattern review needed.
Mass Spectrometry Metabolite Identification Structural Elucidation

Detection as a Minor Metabolite in Novel ADP+ Adduct Formation

In vitro incubations of imatinib with rat and human liver microsomes revealed the formation of novel adenine dinucleotide phosphate (ADP+) adducts. Imatinib (Piperidine)-N-oxide was detected as a minor metabolite conjugated to ADP+ (M3, m/z 1131) in rat liver microsomes. In contrast, only trace levels of ADP+ adducts of imatinib and its desmethyl metabolite were detected in human liver microsomes [1].

ADP+ adduct detection
Cross-study comparable
Minor component (M3, m/z 1131)
Required reference for nucleotide-drug conjugate pathway studies
Imatinib-ADP+ adduct accounted for 36% of UV profile at 270 nm; N-oxide conjugate minor.
Drug Metabolism LC-MS Biotransformation

Optimal Applications for Imatinib (Piperidine)-N-oxide Based on Validated Evidence


Analytical Reference Standard for Generic Drug Development (ANDA)

As a designated EP Impurity J, Imatinib (Piperidine)-N-oxide is essential for developing and validating HPLC/LC-MS methods to quantify this specific impurity in imatinib mesylate active pharmaceutical ingredient (API) and finished drug products. Its use ensures compliance with ICH guidelines and EP monographs for ANDA submissions [1].

In Vitro Metabolite Profiling and Structural Elucidation Studies

This compound serves as a crucial reference standard for LC-MS/MS analysis to correctly identify and distinguish the piperazine N-oxide metabolite from isomeric hydroxylated or pyridine N-oxide metabolites in samples derived from liver microsomes or hepatocyte incubations. Its availability is critical for accurate metabolic pathway mapping [2].

Non-Reactive Control in Toxicology and Safety Assessment

Based on the 2025 findings that the N-oxide does not form reactive metabolites under standard trapping conditions, this compound can be used as a non-reactive comparator in drug safety studies. It is particularly useful for assessing the toxicological profile of novel imatinib analogs or other TKIs that may produce reactive species [3].

Investigation of Novel Nucleotide-Drug Adducts

For researchers studying the formation of ADP+ conjugates of imatinib, this specific N-oxide metabolite is required as a reference material. It allows for the accurate identification and quantification of the minor M3 (m/z 1131) conjugate in complex biological matrices, as documented in rat liver microsome studies [4].

Application
Selection Property
Validation Focus
ANDA impurity method development
EP-designated impurity standard with certified purity
HPLC/LC-MS specificity for Impurity J quantification
In vitro metabolite profiling
Definitive N-oxide structural identity
LC-MS/MS isomer discrimination against hydroxylated and pyridine N-oxide metabolites
Toxicology safety assessment comparator
Reported absence of reactive metabolite formation
Non-reactive control in trapping assays with liver microsomes
Nucleotide-drug conjugate pathway investigation
Identified as minor ADP+ adduct metabolite
Accurate identification of M3 (m/z 1131) in complex matrices
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